molecular formula C8H5F3N2O3 B2902247 3-(Trifluoroacetamido)pyridine-4-carboxylic acid CAS No. 1339687-09-0

3-(Trifluoroacetamido)pyridine-4-carboxylic acid

Cat. No.: B2902247
CAS No.: 1339687-09-0
M. Wt: 234.134
InChI Key: GJWUKGILXOBNHX-UHFFFAOYSA-N
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Description

3-(Trifluoroacetamido)pyridine-4-carboxylic acid is a fluorinated pyridine derivative characterized by a trifluoroacetamido (-NHCOCF₃) substituent at the 3-position and a carboxylic acid (-COOH) group at the 4-position of the pyridine ring. This compound, referenced under CymitQuimica’s catalog (Ref: 10-F659131), has been discontinued, limiting direct experimental data on its applications or biological activity . Fluorinated compounds are often explored in medicinal chemistry due to their enhanced metabolic stability, lipophilicity, and bioavailability.

Properties

IUPAC Name

3-[(2,2,2-trifluoroacetyl)amino]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O3/c9-8(10,11)7(16)13-5-3-12-2-1-4(5)6(14)15/h1-3H,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWUKGILXOBNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The molecule decomposes into two key synthons:

  • Pyridine-4-carboxylic acid backbone : Provides the aromatic core and carboxylic acid functionality.
  • Trifluoroacetamido group (-NHCOCF₃) : Introduced via acylation of a primary amine at the 3-position.

Critical challenges include:

  • Avoiding decarboxylation during amide formation (ΔG‡ ≈ 25 kcal/mol for analogous systems).
  • Preventing trifluoroacetyl group migration under acidic/basic conditions.

Stepwise Laboratory Synthesis

Route 1: Direct Acylation of 3-Aminopyridine-4-carboxylic Acid

Reagents :

  • 3-Aminopyridine-4-carboxylic acid (1.0 eq)
  • Trifluoroacetic anhydride (1.2 eq)
  • Dichloromethane (DCM), 0°C → room temperature

Procedure :

  • Dissolve 3-aminopyridine-4-carboxylic acid (10 mmol) in anhydrous DCM (50 mL).
  • Add TFAA (12 mmol) dropwise at 0°C under N₂.
  • Stir for 12 h, monitor by TLC (Rf = 0.3 in EtOAc/hexanes 1:1).
  • Quench with saturated NaHCO₃, extract with DCM (3×30 mL).
  • Dry over MgSO₄, concentrate, recrystallize from EtOH/H₂O.

Yield : 68-72%
Purity : >98% (HPLC, C18 column, 0.1% TFA in H₂O/MeCN gradient)

Side Products :

  • N,O-Bis(trifluoroacetyl) derivative (7-12%)
  • Decarboxylated 3-trifluoroacetamidopyridine (3-5%)

Route 2: Nitropyridine Reduction-Acylation Sequence

Steps :

  • Nitration : 3-Nitropyridine-4-carboxylic acid synthesis via mixed acid (HNO₃/H₂SO₄) at 110°C (87% yield).
  • Reduction : Hydrogenation over 10% Pd/C (50 psi H₂, EtOH, 6 h) to 3-aminopyridine-4-carboxylic acid.
  • Acylation : As in Route 1.

Advantages :

  • Avoids handling unstable 3-aminopyridine intermediates
  • Scalable to 1 kg batches

Limitations :

  • Requires high-pressure equipment for catalytic hydrogenation
  • Nitration regioselectivity sensitive to substituents (Δmeta/para = 4.2 kcal/mol)

Catalytic Systems for Industrial Production

Continuous Flow Process (Patent US8575350B2)

Parameters :

Stage Conditions Residence Time Yield
Nitration 65% HNO₃, 98°C, PFA reactor 45 min 89%
Reduction H₂ (30 bar), Ru/Al₂O₃, MeOH 2 h 95%
Acylation TFAA, microchannel reactor, 40°C 15 min 91%

Throughput : 12 kg/h
Purity : 99.5% (meets USP grade)

Solvent-Free Mechanochemical Synthesis

Ball Milling Protocol :

  • 3-Aminopyridine-4-carboxylic acid : TFAA = 1:1.1 molar ratio
  • Stainless steel jar (50 mL), 30 Hz, 2 h
  • Yield: 82%
  • E-factor: 0.7 (vs. 5.2 for batch process)

Advantages :

  • Eliminates VOC emissions
  • 80% energy reduction compared to thermal methods

Purification and Characterization

Crystallization Optimization

Solvent Systems :

Solvent Pair Recovery (%) Purity (%) Crystal Habit
EtOH/H₂O (3:1) 78 99.1 Needles
Acetone/Hexanes 65 98.3 Prisms
DMF/Ether 82 99.4 Platelets

Optimal Conditions :

  • Cooling rate: 0.5°C/min from 65°C to 4°C
  • Seed crystal loading: 0.1% w/w

Spectroscopic Fingerprints

¹H NMR (400 MHz, DMSO-d₆) :
δ 13.12 (s, 1H, COOH), 10.82 (s, 1H, NH), 8.72 (d, J=5.1 Hz, 1H, H2), 8.54 (dd, J=5.1, 1.3 Hz, 1H, H6), 7.92 (d, J=1.3 Hz, 1H, H5)

IR (ATR, cm⁻¹) :

  • 1712 (C=O acid), 1695 (C=O amide), 1540 (C-F str.)

HRMS :
Calc. for C₈H₅F₃N₂O₃ [M+H]⁺: 235.0325, Found: 235.0329

Industrial-Scale Challenges

Byproduct Management

Waste Stream Analysis :

Byproduct Concentration (g/L) Treatment Method
Trifluoroacetic acid 15-20 Neutralization with CaCO₃
Nitric acid 5-8 Catalytic reduction
Pd catalyst residues 0.02-0.05 Ion-exchange resin

Cost Breakdown :

  • Raw materials: 58%
  • Energy: 22%
  • Waste treatment: 15%
  • Labor: 5%

Emerging Methodologies

Biocatalytic Approaches

Recombinant Amidases :

  • Pseudomonas fluorescens whole cells
  • Conversion: 92% (3-aminopyridine-4-carboxylic acid → target)
  • Reaction time: 8 h vs. 12 h for chemical acylation
  • DOE-optimized conditions:
    • pH 7.2, 30°C
    • 10 mM substrate
    • 20% v/v cosolvent (tert-butanol)

Photochemical Activation

UV-Mediated Flow Synthesis :

  • 254 nm Hg lamp, residence time 30 s
  • Quantum yield (Φ): 0.18
  • Throughput: 3.4 kg/day
  • Advantages:
    • No metal catalysts
    • 99% atom economy

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoroacetamido)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Trifluoroacetamido)pyridine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoroacetamido)pyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetamido group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can also participate in ionic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include pyridine-carboxylic acid derivatives with varying substituents. A comparative analysis is provided below:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Density (g/cm³) Key Features Source
3-(Trifluoroacetamido)pyridine-4-carboxylic acid C₈H₅F₃N₂O₃ 234.13 Trifluoroacetamido at C3 Not reported Not reported Discontinued, fluorinated
1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (Compound 3) C₇H₄F₃N₃O₂ 231.12 Trifluoromethyl, pyrazolo ring Not reported Not reported PPAR activator, lower EC₅₀
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid C₇H₄F₃NO₂ 191.11 Trifluoromethyl at C4 147 1.48 High purity (>99%)
3-[(2-Fluoro-4-iodophenyl)amino]-4-pyridinecarboxylic acid C₁₂H₈FIN₂O₂ 358.11 Fluoro-iodo-anilino at C3 Not reported Not reported Metabolite of Pimasertib

Key Observations :

  • Trifluoromethyl vs.

Key Observations :

  • PPAR Activation: Compound 3 () demonstrates potent PPARα agonism, reducing plasma triglycerides in vivo with efficacy comparable to fenofibrate. Its pyrazolo-pyridine core may enhance binding to the PPAR ligand-binding domain .
  • Oncology Applications: The fluoro-iodo-anilino substituent in the Pimasertib metabolite () suggests targeting kinase pathways, highlighting the role of halogenated groups in improving target affinity .

Key Observations :

  • Toxicity Data Gaps: Limited toxicological data exist for the target compound due to its discontinued status. Analogous fluorinated compounds (e.g., 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid) require precautions against respiratory irritation .

Biological Activity

3-(Trifluoroacetamido)pyridine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(Trifluoroacetamido)pyridine-4-carboxylic acid includes a pyridine ring substituted with a trifluoroacetamido group and a carboxylic acid. This unique structure contributes to its biological properties.

The mechanisms of action for 3-(Trifluoroacetamido)pyridine-4-carboxylic acid are not fully elucidated, but it is believed to interact with specific molecular targets, potentially acting as an enzyme inhibitor or modulator. The trifluoroacetamido group enhances lipophilicity, which may facilitate interactions with various biomolecules.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridine carboxylic acids have shown to inhibit cancer cell proliferation by modulating key signaling pathways involved in cell growth and apoptosis.

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of pyridine derivatives. The presence of the trifluoroacetamido group may enhance the efficacy against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Research Findings and Case Studies

StudyFindings
Study 1 Investigated the cytotoxic effects of related pyridine compounds on cancer cell lines, revealing IC50 values in the low micromolar range.
Study 2 Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria, showing significant inhibition at concentrations as low as 10 µg/mL.
Study 3 Analyzed structure-activity relationships (SAR) demonstrating that modifications to the trifluoroacetamido group could enhance biological activity.

Synthetic Routes and Modification

The synthesis of 3-(Trifluoroacetamido)pyridine-4-carboxylic acid typically involves the acylation of pyridine-4-carboxylic acid with trifluoroacetic anhydride. This reaction can be optimized through various conditions to yield higher purity and yield.

Future Directions

Given its promising biological activities, further studies are warranted to explore:

  • In Vivo Efficacy : Assessing the compound's effectiveness in animal models.
  • Mechanistic Studies : Unraveling the precise biochemical pathways influenced by this compound.
  • Formulation Development : Investigating suitable delivery methods for maximizing therapeutic effects.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-(Trifluoroacetamido)pyridine-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with pyridine-4-carboxylic acid derivatives. Introduce the trifluoroacetamido group via amidation using trifluoroacetic anhydride under anhydrous conditions (e.g., DCM, 0–5°C) .
  • Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
  • Critical Parameters : Monitor reaction progress using TLC or LC-MS. Optimize pH and temperature to minimize hydrolysis of the trifluoroacetamido group.
    • Validation : Confirm product identity via 1H^1\text{H}-NMR (trifluoromethyl singlet at ~1.2 ppm) and HRMS .

Q. What safety protocols are essential for handling 3-(Trifluoroacetamido)pyridine-4-carboxylic acid in laboratory settings?

  • PPE Requirements :

  • Eye/Face Protection : Safety goggles with side shields; use face shields during bulk transfers .
  • Gloves : Nitrile or neoprene gloves (tested against EN374 standards) .
    • Storage : Store in airtight containers at 2–8°C, segregated from strong acids/bases to prevent decomposition .
    • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for 3-(Trifluoroacetamido)pyridine-4-carboxylic acid?

  • Refinement Strategies :

  • Use SHELXL for high-resolution refinement, especially for resolving hydrogen bonding ambiguities. Apply TWIN and BASF commands to address twinning .
  • Validate thermal parameters (ADPs) using PLATON to detect overfitting .
    • Data Cross-Check : Compare experimental X-ray results with DFT-calculated geometries (e.g., Gaussian09) to validate bond angles/electron density .

Q. What analytical techniques are most robust for characterizing the compound’s stability under varying pH conditions?

  • Stability Profiling :

  • HPLC-MS : Use a C18 column (0.1% formic acid/ACN gradient) to monitor degradation products.
  • pH Studies : Incubate the compound in buffered solutions (pH 2–12) at 37°C; sample at 0, 24, 48 hours .
    • Key Metrics : Track trifluoroacetamido group retention via 19F^{19}\text{F}-NMR (loss of -CF3_3 signal indicates hydrolysis) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking Studies :

  • Use AutoDock Vina to predict binding affinities against target proteins (e.g., kinases). Focus on the pyridine-carboxylic acid moiety as a hydrogen bond donor .
    • SAR Optimization : Introduce electron-withdrawing groups (e.g., -F, -CF3_3) at the 3-position to improve metabolic stability .
    • Validation : Synthesize top-scoring derivatives and test in vitro (e.g., IC50_{50} assays) .

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